SM-32504

ACAT inhibition IC50 rat ACAT

Researchers requiring potent ACAT inhibition often face a trade-off between potency and solubility with first-generation inhibitors. SM-32504 (CAS 185539-34-8) addresses this gap as a naphthylidinoylurea ACAT inhibitor with an IC50 of 11 nM against rat ACAT-approximately 300-fold more potent than Avasimibe (IC50 3.3 μM). • Validated in vivo: significantly reduces serum cholesterol in high-fat/high-cholesterol-fed mouse models. • Defined SAR: 3-methoxy and 1-N-(n)butyl substituents provide a rational scaffold for medicinal chemistry optimization. • Supplied at ≥98% purity as solid powder; full analytical documentation included.

Molecular Formula C32H38N4O3
Molecular Weight 526.7 g/mol
Cat. No. B1681024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-32504
SynonymsSM-32504;  SM 32504;  SM32504.
Molecular FormulaC32H38N4O3
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CC=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC
InChIInChI=1S/C32H38N4O3/c1-7-8-18-36-30-26(16-11-17-33-30)27(22-12-9-13-23(19-22)39-6)29(31(36)37)35-32(38)34-28-24(20(2)3)14-10-15-25(28)21(4)5/h9-17,19-21H,7-8,18H2,1-6H3,(H2,34,35,38)
InChIKeyORFMGXFFDRWECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM-32504 ACAT Inhibitor: Potency and In Vivo Efficacy


SM-32504 is a synthetic small-molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) [1]. The compound, designated as 3m in the primary structure-activity relationship (SAR) study, exhibits an IC50 of 11 nM against rat ACAT in vitro [1]. In a high-fat and high-cholesterol-fed mouse model, SM-32504 significantly decreased serum cholesterol levels [1]. The molecule is a naphthylidinoylurea derivative, defined by a 3-methoxy group on the 4-phenyl ring of the naphthyridinone core and a 1-N-(n)butyl substitution [1]. SM-32504 represents a research tool compound within a novel structural class of potent ACAT inhibitors [1].

ACAT / SOAT enzyme inhibition studies
Naphthylidinoylurea chemical class tool compound for SAR reference
In vivo lipid metabolism model-response context

SM-32504: Generic ACAT Inhibitor Substitution Risks


ACAT inhibitors are a diverse chemical class with substantial variability in potency, selectivity for ACAT isozymes (ACAT1 vs. ACAT2), and in vivo efficacy profiles. For instance, the widely cited inhibitor Avasimibe (CI-1011) exhibits an IC50 of 3.3 μM against ACAT , approximately 300-fold less potent than SM-32504's reported 11 nM activity [1]. Furthermore, a known structural limitation of SM-32504 is its low aqueous solubility, which directly impacts oral absorption [2]. This specific liability drove the development of follow-on compounds like SMP-797, which was specifically engineered to address this deficiency while retaining ACAT inhibition [2]. Therefore, substituting SM-32504 with a generic ACAT inhibitor risks significant alterations in experimental outcomes due to differences in intrinsic potency, solubility-dependent bioavailability, and undefined selectivity profiles.

Potency profile ACAT inhibitor IC50 values vary widely; reported potency differences may alter assay sensitivity and require re-optimization.
Aqueous solubility Low aqueous solubility may affect oral absorption; alternative formulation strategies may be needed for in vivo studies.
Isozyme selectivity Selectivity for ACAT1 vs ACAT2 not fully defined for SM-32504; substitution risks undefined pathway modulation.

SM-32504: Potency, Solubility, and In Vivo Comparisons


In Vitro ACAT Potency vs. Avasimibe

SM-32504 demonstrates significantly higher potency against ACAT in vitro compared to the widely used inhibitor Avasimibe. In rat macrophage assays, SM-32504 exhibits an IC50 of 11 nM [1]. In contrast, Avasimibe's reported IC50 against ACAT is 3.3 μM, with additional data showing IC50 values of 24 μM and 9.2 μM for human ACAT1 and ACAT2, respectively . This represents an approximate 300-fold difference in potency in favor of SM-32504.

In Vitro ACAT IC50
Reported
11 nM
vs Avasimibe 3.3 μM (~300-fold difference)
Supports low-concentration ACAT assay context
Cross-study comparison; species differences apply
ACAT inhibition IC50 rat ACAT potency comparison

In Vivo Cholesterol-Lowering Efficacy

In a high-fat and high-cholesterol-fed mouse model, SM-32504 administered at an unspecified dose significantly decreased serum cholesterol levels compared to control [1]. While quantitative reduction data is not reported, the primary study explicitly identifies SM-32504 (compound 3m) as the 'most potent compound' within the naphthylidinoylurea series tested in vivo [1]. This in vivo activity differentiates SM-32504 from structurally similar analogs within the same series that were less effective or inactive in this disease-relevant model.

In Vivo Cholesterol Response
Class-level
Reported significant decrease
vs vehicle; high-fat diet mouse model
Supports lipid metabolism model interpretation
Quantitative reduction not reported
in vivo efficacy hypercholesterolemia mouse model cholesterol reduction

Aqueous Solubility Limitation vs. SMP-797

SM-32504 exhibits low aqueous solubility, a property that limits its oral absorption and overall bioavailability [1]. This limitation was explicitly addressed in the development of the follow-on compound SMP-797, which was designed to improve solubility through structural modifications (addition of a 3-hydroxypropoxy group and a 4-amino group on the aniline ring) [1]. While direct quantitative solubility data for SM-32504 is not provided in the cited source, the comparison highlights a critical experimental consideration: SM-32504 may require alternative formulation or delivery strategies (e.g., DMSO solutions for in vitro work, or specialized in vivo formulations) compared to more soluble ACAT inhibitors.

Aqueous Solubility
Reported
Low aqueous solubility
SMP-797 engineered for improved solubility
Formulation strategy may be required for in vivo use
Solubility data not quantified in source
aqueous solubility oral absorption bioavailability SMP-797

SM-32504 Validated Research Applications


High-Potency In Vitro ACAT Inhibition

SM-32504 is particularly well-suited for biochemical or cell-based assays where potent and robust ACAT inhibition is the primary requirement. With an IC50 of 11 nM against rat ACAT [1], SM-32504 can be used at low concentrations, minimizing potential solvent-related artifacts and off-target effects associated with high compound concentrations. This is especially relevant in screening campaigns or mechanistic studies where assay sensitivity is paramount.

Hypercholesterolemia & Atherosclerosis Models

Based on its demonstrated in vivo efficacy in a high-fat, high-cholesterol-fed mouse model [1], SM-32504 is a suitable tool compound for proof-of-concept studies in hypercholesterolemia and atherosclerosis. Researchers investigating the role of ACAT in lipid metabolism and cardiovascular disease can utilize SM-32504 to inhibit intestinal cholesterol absorption and reduce serum cholesterol levels in vivo.

Structural Biology & Medicinal Chemistry of ACAT

As a defined, potent inhibitor within the naphthylidinoylurea class [1], SM-32504 serves as a valuable reference compound for structural biology and medicinal chemistry programs. Its established structure-activity relationship data, including the key 3-methoxy and 1-N-(n)butyl substituents [1], provides a foundation for the design and optimization of next-generation ACAT inhibitors.

Application
Selection Property
Validation Focus
ACAT inhibition assays
Reported low-nanomolar potency context
Assay sensitivity and solvent artifact control
Lipid metabolism model studies
In vivo cholesterol-lowering model response
Endpoint interpretation in dietary models
ACAT structural biology reference
Defined naphthylidinoylurea SAR scaffold
Medicinal chemistry optimization

Technical Documentation Hub

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38 linked technical documents
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